molecular formula C11H9ClO2S B078758 4-methylnaphthalene-1-sulfonyl Chloride CAS No. 10447-11-7

4-methylnaphthalene-1-sulfonyl Chloride

Cat. No.: B078758
CAS No.: 10447-11-7
M. Wt: 240.71 g/mol
InChI Key: WLEBLSWMOQCGTE-UHFFFAOYSA-N
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Description

4-Methylnaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C₁₁H₉ClO₂S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

4-Methylnaphthalene-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonation of 4-methylnaphthalene followed by chlorination. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents and thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction conditions often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

4-Methylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Methylnaphthalene-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methylnaphthalene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives .

Comparison with Similar Compounds

4-Methylnaphthalene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Properties

IUPAC Name

4-methylnaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEBLSWMOQCGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384185
Record name 4-methylnaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10447-11-7
Record name 4-Methyl-1-naphthalenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10447-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methylnaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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